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Compound of Interest |

1-(5-Bromo-2-
Compound Name:
chlorophenyl)ethanone

CAS No.: 105884-19-3

Cat. No.: B008608

. J

Executive Summary

In pharmaceutical synthesis and materials science, 5-bromo-2-chloroacetophenone (CAS:
105884-19-3) serves as a critical halogenated building block. Its dual-halogen functionality
allows for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at the bromine site,
nucleophilic substitution at the chlorine site).

Precise melting point (MP) determination is the primary rapid-screening tool for establishing
purity and identity. However, the presence of regioisomers (positional isomers on the ring) and
structural isomers (

-halo ketones) can obscure thermal data. This guide provides a definitive reference for the
melting point ranges of the target compound and its critical isomers to ensure rigorous quality
control (QC).

Chemical Identity & Target Specifications

Before analyzing thermal properties, the exact structural identity must be confirmed to avoid
nomenclature ambiguity common in halogenated acetophenones.
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Parameter Specification
Chemical Name 1-(5-Bromo-2-chlorophenyl)ethanone
Common Name 5'-Bromo-2'-chloroacetophenone
CAS Registry Number 105884-19-3
C
Molecular Formula H
BrCIO
Molecular Weight 233.49 g/mol
SMILES CC(=0)C1=C(Cl)C=CC(Br)=C1

Melting Point Data: Target vs. Isomers

The following table synthesizes experimental data for the target compound and its most
prevalent isomers. Note that thermodynamic stability and crystal packing forces vary
significantly based on the halogen substitution pattern.

Table 1: Comparative Melting Point Ranges
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Compound CAS No.[1][2] Physical State = Melting Point
. Structure Type

Identity [31[4]1[5] (RT) Range (°C)

5-Bromo-2- )
Target (Ring )

chloroacetophen ) 105884-19-3 Solid 75-78°C
Substituted)

one

1-(4-Bromo-2- o
Regioisomer _

chlorophenyl)eth ) 252561-81-2 Solid 54 — 56 °C
(Ring)

anone

1-(2-Bromo-5- o < 25°C (BP:
Regioisomer o ]

chlorophenyl)eth ) 935-99-9 Liquid / Qil 155°C @ 15
(Ring)

anone Torr)

2-Bromo-1-(4-

chlorophenylyeth ~ -Halo Isomer 536-38-9 Solid 96 — 99 °C

anone (Side-chain)

2-Bromo-1-(2- ~20 - 25 °C (BP:

chlorophenyl)eth ~ -Halo Isomer 5000-66-8 Liquid / Low Melt  105°C @ 1

anone (Side-chain) mmHg)

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Insight: The target compound (5-bromo-2-chloro) has a distinct MP range of 75-78 °C. If

your sample melts significantly lower (e.g., 50-55 °C), it likely contains the 4-bromo

regioisomer. If it melts significantly higher (~96 °C), it may be the

-bromo isomer (Phenacyl bromide derivative), which is a potent lachrymator and

requires different handling protocols.

Synthesis & Impurity Logic

Understanding the origin of these isomers is essential for interpreting MP deviations. The

synthesis typically involves the bromination of 2-chloroacetophenone.
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Mechanistic Pathway & Isomer Divergence

o Target Formation: The acetyl group is a meta-director, and the chlorine is an ortho/para-
director. Position 5 is meta to the acetyl and para to the chlorine, making it the most
electronically activated site for Electrophilic Aromatic Substitution (EAS).

o Side Reactions:

o -Bromination: If the reaction is radical-initiated (light, heat) rather than Lewis-acid
catalyzed, bromine attacks the methyl side chain, forming

-bromo isomers.

o Regio-scrambling: Improper temperature control can lead to minor amounts of 3-bromo or
4-bromo isomers, depressing the melting point.

Diagram 1: Synthesis & Isomer Flow

The following Graphviz diagram illustrates the divergence between the desired ring bromination
and the unwanted side-chain bromination.
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Caption: Divergent synthetic pathways showing how reaction conditions dictate the formation of
the target solid (75-78°C) versus liquid or lachrymatory impurities.
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Experimental Protocol: MP Determination

To ensure data integrity, use the following self-validating protocol. This method minimizes
errors caused by "fused solid" behavior where low-melting impurities cause premelting.

Equipment
o Apparatus: Capillary Melting Point Apparatus (e.g., Buchi or Stuart) or DSC.

o Standard: Benzophenone (MP 48 °C) or Naphthalene (MP 80 °C) for calibration.

Workflow

o Sample Prep: Dry the sample in a vacuum desiccator for >4 hours to remove solvent
residues (solvents significantly depress MP). Grind to a fine powder.

o Loading: Fill capillary to 2-3 mm height. Compact by tapping.
e Ramp Rate:

o Fast Ramp (10°C/min) to 60°C.

o Critical Ramp (1°C/min) from 60°C to 85°C.
e Observation:

o Onset (

): First visible liquid droplet.

o Clear Point (
). Complete disappearance of solid.
 Validation: The range (

) should be

for analytical grade material.
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Diagram 2: QC Decision Logic
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Caption: Quality Control decision tree based on observed melting point ranges.

Safety & Handling

o Lachrymator Risk: While 5-bromo-2-chloroacetophenone is a ring-halogenated ketone and
generally less volatile/irritating than

-halo ketones, impure samples containing 2-bromo-1-(2-chlorophenyl)ethanone (the
-bromo impurity) can be severe lachrymators.
o PPE: Always handle unknown isomers in a fume hood with goggles and chemically resistant

gloves (Nitrile).

References

» Data Insights Market. (2023). Market Research on 1-(4-Bromo-2-Chlorophenyl)Ethanone.
Retrieved October 26, 2023, from [Link]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b008608?utm_src=pdf-body-img
https://datainsightsmarket.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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